molecular formula C7H2F2N2O2 B139258 2,6-Difluoro-3-nitrobenzonitrile CAS No. 143879-77-0

2,6-Difluoro-3-nitrobenzonitrile

Cat. No. B139258
M. Wt: 184.1 g/mol
InChI Key: JQHDRFKDZHGEBQ-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A solution of NH3 in EtOH (19 mL, 8.6 M, 160 mmol) was added dropwise to a solution of 2,6-difluoro-3-nitrobenzonitrile (10 g, 54 mmol) in THF (50 mL) at 0° C. under Ar and the resulting mixture was stirred at 0° C. for 1 h. The mixture was concentrated and the residue washed with brine and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].CCO.F[C:6]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:10]([F:17])[C:7]=1[C:8]#[N:9]>C1COCC1>[NH2:1][C:6]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:10]([F:17])[C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
19 mL
Type
reactant
Smiles
CCO
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
the residue washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C#N)C(=CC=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.